Cas no 1212440-53-3 (VINBLASTINE SULFATE)

VINBLASTINE SULFATE 化学的及び物理的性質
名前と識別子
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- VINBLASTINE SULFATE
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- インチ: 1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28?,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1
- InChIKey: KDQAABAKXDWYSZ-FCIBFBFCSA-N
- ほほえんだ: S(O)(O)(=O)=O.C([C@]12C=CCN3CC[C@@]4(C5=CC([C@]6(CC7C[C@@](O)(CC)CN(CCC8C9=CC=CC=C9NC6=8)C7)C(=O)OC)=C(OC)C=C5N(C)[C@@]4([H])[C@@](O)(C(=O)OC)[C@@H]1OC(=O)C)[C@]23[H])C
VINBLASTINE SULFATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01ENDX-25mg |
VINBLASTINE SULFATE |
1212440-53-3 | 98% | 25mg |
$292.00 | 2023-12-25 |
VINBLASTINE SULFATE 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Shachi Mittal Analyst, 2019,144, 2635-2642
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
VINBLASTINE SULFATEに関する追加情報
Professional Introduction to VINBLASTINE SULFATE (CAS No 1212440-53-3)
VINBLASTINE SULFATE, a compound with the chemical identifier CAS No 1212440-53-3, is a significant entity in the realm of chemotherapeutic agents. This compound belongs to the vinca alkaloid class, which has been widely studied for its potent anti-cancer properties. Vinblastine sulfate is primarily recognized for its role in the treatment of various hematological malignancies and solid tumors, making it a cornerstone in modern oncology.
The mechanism of action of VINBLASTINE SULFATE revolves around its ability to inhibit microtubule formation, which is crucial for cell division. By binding to tubulin, a key protein in microtubule assembly, the compound effectively disrupts the mitotic process, leading to cell cycle arrest and ultimately apoptosis. This mechanism has been extensively researched and validated in numerous clinical trials, establishing vinblastine sulfate as a reliable therapeutic option.
Recent advancements in the field of targeted therapy have opened new avenues for the application of VINBLASTINE SULFATE. Researchers have been exploring ways to enhance its efficacy while minimizing side effects. One promising approach involves combining vinblastine sulfate with other chemotherapeutic agents or targeted therapies, such as tyrosine kinase inhibitors. These combinations aim to overcome drug resistance and improve patient outcomes.
Moreover, novel delivery systems have been developed to optimize the pharmacokinetics of VINBLASTINE SULFATE. Nanoparticle-based formulations, for instance, have shown potential in improving drug solubility and targeting specificity. These innovations are part of a broader effort to make vinblastine sulfate more effective and accessible to patients worldwide.
The clinical applications of VINBLASTINE SULFATE are well-documented, particularly in the treatment of Hodgkin lymphoma and testicular cancer. Its efficacy in these conditions has been demonstrated through multiple randomized controlled trials and meta-analyses. However, the compound's use is not limited to these malignancies; it has also shown promise in treating other cancers, including breast cancer and small cell lung cancer.
As with any chemotherapeutic agent, VINBLASTINE SULFATE is associated with certain side effects. Common adverse reactions include myelosuppression, nausea, and alopecia. However, ongoing research is focused on developing strategies to mitigate these side effects without compromising therapeutic efficacy. For instance, preclinical studies are exploring the use of antioxidants and anti-inflammatory agents to protect healthy cells from damage caused by vinblastine sulfate.
The role of VINBLASTINE SULFATE in personalized medicine is another area of active investigation. By integrating genetic and molecular profiling into treatment planning, clinicians can tailor therapy to individual patients, potentially improving response rates and reducing toxicity. This approach aligns with the broader trend toward precision oncology, where treatments are designed based on the unique characteristics of each patient's tumor.
In conclusion, VINBLASTINE SULFATE (CAS No 1212440-53-3) remains a vital component in the armamentarium of anti-cancer therapies. Its mechanism of action, clinical applications, and ongoing research underscore its significance in modern oncology. As scientific understanding continues to evolve, it is likely that VINBLASTINE SULFATE will continue to play a crucial role in advancing cancer treatment strategies worldwide.
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